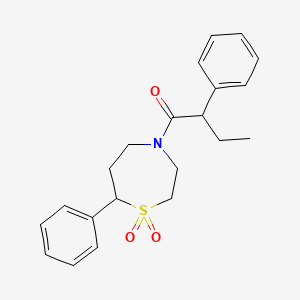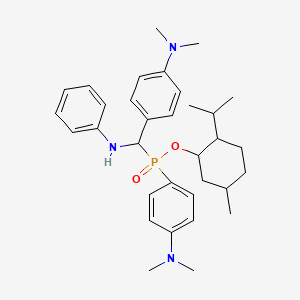
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate is a chemical compound with the molecular formula C6H12O4 . It is also known by other names such as Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-, ethyl ester and Hydracrylic acid, 2-(hydroxymethyl)-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate has been studied in the literature . The structure of the compound was confirmed using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate has been analyzed using various techniques. The compound has a molecular weight of 148.16 g/mol . The InChI code for the compound is InChI=1S/C6H12O4/c1-2-10-6(9)5(3-7)4-8/h5,7-8H,2-4H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate has several computed properties. It has a molecular weight of 148.16 g/mol, an XLogP3-AA of -0.9, and a topological polar surface area of 66.8 Ų . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds .Applications De Recherche Scientifique
Enzymatic Synthesis
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate has been utilized in enzymatic synthesis processes. For instance, a study detailed a multi-enzymatic procedure for the efficient synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates (Brem et al., 2010).
Spectroscopic and Diffractometric Study
A spectroscopic and diffractometric study of polymorphism in ethyl 3-hydroxy-2-(hydroxymethyl)propanoate derivatives found that these compounds exhibit similar spectra and diffraction patterns, posing challenges for analytical and physical characterization (Vogt et al., 2013).
Enantiomeric Neolignans Research
Research involving Lobelia Chinensis identified new enantiomeric neolignans, including ethyl 3-hydroxy-2-(hydroxymethyl)propanoate derivatives. Their structures were elucidated using extensive spectroscopic analyses (Chen et al., 2010).
Bioreduction in Pharmaceutical Synthesis
The stereoselective bioreduction of ethyl 3-hydroxy-2-(hydroxymethyl)propanoate derivatives has been explored in pharmaceutical synthesis. This includes the production of key chiral intermediates for antidepressant drugs, showcasing significant potential in drug manufacturing (Ren et al., 2019).
Novel Precursors in Chemical Synthesis
The compound has been studied as a novel precursor in the synthesis of various chemical structures. This includes its role in generating N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and corresponding hydroxyquinolin-2(1H)-ones (Thakur et al., 2015).
Food and Bioproducts Processing
In the context of food and bioproducts processing, ethyl 3-hydroxy-2-(hydroxymethyl)propanoate has been used in the extraction of caffeine and catechins from green tea leaves. The use of ethyl lactate, a related compound, demonstrates the compound's relevance in food industry applications (Bermejo et al., 2015).
Wine Aroma Study
In the study of wine aromas, the compound and its derivatives have been investigated for their impact on the perception of fruity aromas in red wine. This research highlights its significance in the food and beverage industry (Lytra et al., 2013).
Mécanisme D'action
C6H12O4C_6H_{12}O_4C6H12O4
. This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Result of Action
The molecular and cellular effects of Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate’s action are currently unknown
Propriétés
IUPAC Name |
ethyl 3-hydroxy-2-(hydroxymethyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)5(3-7)4-8/h5,7-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRACXKIJYYHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate | |
CAS RN |
99116-11-7 |
Source


|
| Record name | ethyl 3-hydroxy-2-(hydroxymethyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)
![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)

![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)
![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)
![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)



